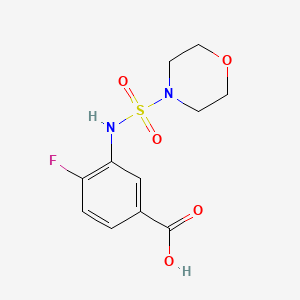![molecular formula C14H18BrNO4S B7575260 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid, also known as BMS-687453, is a small molecule inhibitor that was initially developed as a potential treatment for inflammatory diseases. The compound has been shown to inhibit the activity of a specific enzyme called phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation in the body.
作用機序
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is a selective inhibitor of PDE4, which is an enzyme that plays a key role in the regulation of inflammation. PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), which is a second messenger that inhibits pro-inflammatory cytokine production. Inhibition of PDE4 by 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid leads to an increase in cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been shown to have potent anti-inflammatory activity in vitro and in vivo. In preclinical studies, the compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of COPD and asthma. Furthermore, 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been shown to reduce airway inflammation and improve lung function in animal models of COPD. The compound has also been shown to have a favorable safety profile in preclinical toxicology studies.
実験室実験の利点と制限
One advantage of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory diseases. Another advantage is its favorable safety profile in preclinical toxicology studies. However, one limitation of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is its selectivity for PDE4, which may limit its efficacy in certain inflammatory diseases. Furthermore, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the research and development of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid. One direction is to further investigate its potential therapeutic applications in inflammatory diseases, such as COPD, asthma, and psoriasis. Another direction is to explore its potential as a combination therapy with other anti-inflammatory agents. Furthermore, the development of more selective PDE4 inhibitors may improve the efficacy and safety of this class of compounds. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid in humans.
合成法
The synthesis of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid involves several steps, including the reaction of 4-bromo-3-methylphenylsulfonyl chloride with cyclopentylamine to form 2-(4-bromo-3-methylphenylsulfonyl)cyclopentylamine. This intermediate is then reacted with chloroacetic acid to form the final product, 2-[(4-bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid. The synthesis has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.
科学的研究の応用
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been extensively studied for its potential therapeutic applications in inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. In preclinical studies, 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has demonstrated anti-inflammatory activity in animal models of COPD and asthma. Furthermore, the compound has been shown to have a favorable safety profile in preclinical toxicology studies.
特性
IUPAC Name |
2-[(4-bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-10-8-12(6-7-13(10)15)21(19,20)16(9-14(17)18)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYAAEOQDYDTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC(=O)O)C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-2-methyl-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]pentanamide](/img/structure/B7575180.png)

![2-amino-N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]acetamide](/img/structure/B7575193.png)
![2-[Butan-2-yl-[2-(2-fluorophenyl)acetyl]amino]acetic acid](/img/structure/B7575197.png)
![5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid](/img/structure/B7575204.png)


![2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid](/img/structure/B7575240.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)

![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)